Cas no 33173-55-6 ((2S)-3-(4-azidophenyl)-2-(tert-butoxycarbonylamino)propanoic acid)

(2S)-3-(4-azidophenyl)-2-(tert-butoxycarbonylamino)propanoic acid structure
33173-55-6 structure
商品名:(2S)-3-(4-azidophenyl)-2-(tert-butoxycarbonylamino)propanoic acid
CAS番号:33173-55-6
MF:C14H18N4O4
メガワット:306.31712
MDL:MFCD00237570
CID:294090
PubChem ID:329763121

(2S)-3-(4-azidophenyl)-2-(tert-butoxycarbonylamino)propanoic acid 化学的及び物理的性質

名前と識別子

    • L-Phenylalanine,4-azido-N-[(1,1-dimethylethoxy)carbonyl]-
    • Boc-4-Azido-L-Phenylalanine
    • Boc-4-azido-Phe-OH
    • Boc-L-4-azidophe
    • Boc-L-Phe(4-N3)-OH
    • Boc-p-azido-Phe-OH
    • 4-azido-N-Boc-phenylalanine
    • BOC-d-4-Fluorophenylalanine
    • Boc-DL-Phg-OH
    • Boc-P-Fluoro-Dl-Phe-Oh
    • N-Boc-L-p-azidophenylalanine
    • tert-Butyloxycarbonyl-4-azido-L-phenylalanin
    • (2S)-3-(4-azidophenyl)-2-(tert-butoxycarbonylamino)propanoic acid
    • PZWGGRIVPTXYGU-NSHDSACASA-N
    • EN300-7361062
    • D77582
    • (S)-3-(4-azidophenyl)-2-[(tert-butoxycarbonyl)amino]propionic acid
    • 4-Azido-N-Boc-L-phenylalanine
    • 33173-55-6
    • (S)-3-(4-Azidophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
    • Boc-4-azido-D-phenylalanine
    • 4-Azido-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine
    • MFCD00237570
    • DTXSID301199225
    • N-alpha-t-Butyloxycarbonyl-4-azido-L-phenylalanine
    • SCHEMBL14822341
    • CS-W000277
    • AKOS030212207
    • (S)-3-(4-azido-phenyl)-2-tert-butoxycarbonylamino-propionic acid
    • (2S)-3-(4-azidophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
    • Boc-p-azido-l-Phe-OH
    • N-(t-butoxycarbonyl)-l-p-azidophenylalanine
    • Boc-4-azido-Phe-OH, >=95% (HPLC)
    • (S)-3-(4-azidophenyl)-2-(tert-butoxycarbonylamino)propanoic acid
    • (2S)-3-(4-azidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid
    • Boc-Phe(4-N3)-OH
    • PS-12428
    • 4-Azido-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine; (2S)-3-(4-Azidophenyl)-2-[(tert-butoxycarbonyl)amino]propionic Acid;
    • (2S)-3-(4-AZIDOPHENYL)-2-[(TERT-BUTOXYCARBONYL)AMINO]PROPANOIC ACID
    • MDL: MFCD00237570
    • インチ: InChI=1S/C14H18N4O4/c1-14(2,3)22-13(21)16-11(12(19)20)8-9-4-6-10(7-5-9)17-18-15/h4-7,11H,8H2,1-3H3,(H,16,21)(H,19,20)/t11-/m0/s1
    • InChIKey: PZWGGRIVPTXYGU-NSHDSACASA-N
    • ほほえんだ: CC(C)(OC(N[C@H](C(O)=O)CC1=CC=C(N=[N+]=[N-])C=C1)=O)C

計算された属性

  • せいみつぶんしりょう: 306.13300
  • どういたいしつりょう: 306.13280507g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 22
  • 回転可能化学結合数: 8
  • 複雑さ: 446
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 90Ų

じっけんとくせい

  • PSA: 125.38000
  • LogP: 2.99246
  • 光学活性: [α]/D 54±8°, c = 1 in chloroform

(2S)-3-(4-azidophenyl)-2-(tert-butoxycarbonylamino)propanoic acid セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: 26
  • 危険物標識: Xi
  • ちょぞうじょうけん:−20°C

(2S)-3-(4-azidophenyl)-2-(tert-butoxycarbonylamino)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B624625-25mg
Boc-4-azido-L-phenylalanine
33173-55-6
25mg
$ 69.00 2023-04-18
TRC
B624625-100mg
Boc-4-azido-L-phenylalanine
33173-55-6
100mg
$ 155.00 2023-04-18
abcr
AB291471-500 mg
N-alpha-t-Butyloxycarbonyl-4-azido-L-phenylalanine, 98% (Boc-L-Phe(4-N3)-OH); .
33173-55-6 98%
500 mg
€105.50 2023-07-20
TRC
B624625-250mg
Boc-4-azido-L-phenylalanine
33173-55-6
250mg
$ 282.00 2023-04-18
TRC
B624625-500mg
Boc-4-azido-L-phenylalanine
33173-55-6
500mg
$ 425.00 2023-04-18
Enamine
EN300-7361062-2.5g
(2S)-3-(4-azidophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
33173-55-6
2.5g
$389.0 2023-05-25
Enamine
EN300-7361062-5.0g
(2S)-3-(4-azidophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
33173-55-6
5g
$576.0 2023-05-25
Apollo Scientific
OR36386-250mg
Boc-p-azido-Phe-OH
33173-55-6
250mg
£90.00 2025-02-20
SHENG KE LU SI SHENG WU JI SHU
sc-239389-1 g
N-Boc-4-azido-L-phenylalanine,
33173-55-6
1g
¥2,001.00 2023-07-10
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY254835-1g
Boc-4-azido-L-phenylalanine
33173-55-6 ≥95%
1g
¥7200.00 2024-07-09

(2S)-3-(4-azidophenyl)-2-(tert-butoxycarbonylamino)propanoic acid 合成方法

(2S)-3-(4-azidophenyl)-2-(tert-butoxycarbonylamino)propanoic acid 関連文献

(2S)-3-(4-azidophenyl)-2-(tert-butoxycarbonylamino)propanoic acidに関する追加情報

Comprehensive Overview of (2S)-3-(4-azidophenyl)-2-(tert-butoxycarbonylamino)propanoic acid (CAS No. 33173-55-6)

(2S)-3-(4-azidophenyl)-2-(tert-butoxycarbonylamino)propanoic acid (CAS No. 33173-55-6) is a specialized organic compound widely utilized in peptide synthesis, bioconjugation, and pharmaceutical research. Its unique structure, featuring an azido group and a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate for click chemistry applications and drug discovery. With the growing demand for bioorthogonal reactions and protein labeling, this compound has gained significant attention in both academic and industrial settings.

The compound's azidophenyl moiety enables efficient Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of modern bioconjugation techniques. Researchers frequently employ it to modify peptides, proteins, or small molecules, addressing key challenges in targeted drug delivery and molecular imaging. Recent trends in proteomics and antibody-drug conjugates (ADCs) have further amplified its relevance, as scientists seek precise tools for site-specific modifications.

From a synthetic perspective, the Boc-protected amino acid backbone ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols. This feature aligns with the increasing focus on high-throughput screening and combinatorial chemistry in drug development. Notably, the compound's chiral (2S)-configuration preserves stereochemical integrity, critical for maintaining biological activity in therapeutic applications.

Stability studies indicate that 33173-55-6 requires storage under inert conditions due to the light-sensitive nature of the azido functional group. Best practices recommend temperatures below -20°C and protection from moisture, reflecting broader industry standards for handling azide-containing compounds. These protocols resonate with current discussions about reagent preservation and green chemistry in laboratory workflows.

In analytical chemistry, the compound exhibits characteristic FT-IR absorption bands at 2100 cm-1 (azide stretch) and 1700 cm-1 (carbonyl stretch), facilitating quality control. Advanced techniques like HPLC-MS and NMR spectroscopy further support its characterization, addressing the pharmaceutical industry's emphasis on purity validation and structural elucidation.

Emerging applications in fluorescent probes and PET tracer development demonstrate the compound's versatility. Its ability to incorporate radioisotopes or fluorophores via the azido group positions it as a key player in diagnostic imaging research. This aligns with rising Google search queries about molecular theranostics and precision medicine tools.

Regulatory compliance remains straightforward for 33173-55-6, as it falls outside restricted categories. However, researchers should consult chemical safety data sheets regarding azide handling—a topic frequently searched alongside laboratory best practices. The compound's non-hazardous shipping classification facilitates global procurement, important for multinational research collaborations.

Future prospects for this compound involve nanoparticle functionalization and DNA-encoded library synthesis, areas generating substantial scientific interest. Its dual functionality (Boc deprotection followed by azide conjugation) provides a strategic advantage in multistep syntheses, particularly for biologic-drug hybrids. These applications respond to trending searches about next-generation therapeutics and modular synthesis platforms.

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